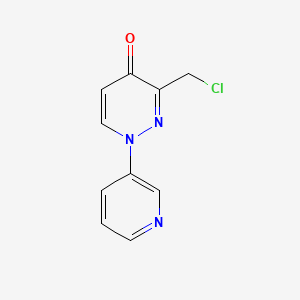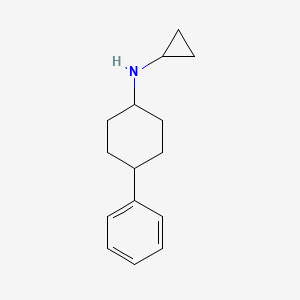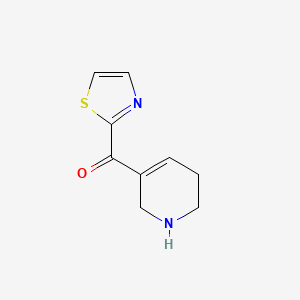
(2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine is a heterocyclic compound with a pyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both hydrazine and pyrimidine moieties in its structure endows it with unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine typically involves the reaction of 2-benzyl-6-chloro-5-phenylpyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes:
Formation of the pyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Introduction of substituents: The benzyl, chloro, and phenyl groups are introduced through various substitution reactions.
Hydrazine addition: The final step involves the reaction of the pyrimidine derivative with hydrazine hydrate to form the target compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The hydrazine moiety can participate in redox reactions.
Condensation reactions: The compound can form hydrazones and other derivatives through condensation with carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation products: Oxidation of the hydrazine group can lead to the formation of azo compounds.
Condensation products: Hydrazones and related derivatives are common products of condensation reactions.
Aplicaciones Científicas De Investigación
(2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Organic synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials science: Its derivatives are explored for use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrimidine core can interact with DNA or RNA, potentially interfering with nucleic acid synthesis and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-6-chloropyrimidine: Lacks the hydrazine moiety, making it less reactive in certain types of chemical reactions.
2-Phenyl-6-chloropyrimidine: Similar structure but without the benzyl group, affecting its overall reactivity and applications.
4-Hydrazinopyrimidine: Contains the hydrazine group but lacks the benzyl and phenyl substituents, leading to different chemical properties and reactivity.
Uniqueness
(2-Benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both hydrazine and pyrimidine moieties allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C17H15ClN4 |
|---|---|
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
(2-benzyl-6-chloro-5-phenylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C17H15ClN4/c18-16-15(13-9-5-2-6-10-13)17(22-19)21-14(20-16)11-12-7-3-1-4-8-12/h1-10H,11,19H2,(H,20,21,22) |
Clave InChI |
POHDYBWXXWASHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=C(C(=N2)Cl)C3=CC=CC=C3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)










![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3-methoxybenzamide](/img/structure/B13866327.png)
